tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzylamine with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
In industrial production, the synthesis may be scaled up using similar reaction conditions, with optimizations to improve yield and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological processes and pathways, particularly in the development of new drugs and therapeutic agents.
Medicine: It serves as a building block in the synthesis of potential drug candidates, contributing to the discovery of new treatments for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, offering unique properties for specific industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-anilinopiperidine-1-carboxylate
- 4-Amino-1-tert-butoxycarbonylpiperidine
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in this compound imparts distinct properties, making it suitable for particular research and industrial uses.
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMAMXSLJKFCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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